molecular formula C23H27N3O5S2 B2752343 methyl (2Z)-2-({4-[butyl(methyl)sulfamoyl]benzoyl}imino)-3-ethyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate CAS No. 850909-35-2

methyl (2Z)-2-({4-[butyl(methyl)sulfamoyl]benzoyl}imino)-3-ethyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate

Cat. No.: B2752343
CAS No.: 850909-35-2
M. Wt: 489.61
InChI Key: LIBKOIPJEBBPRZ-VHXPQNKSSA-N
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Description

methyl (2Z)-2-({4-[butyl(methyl)sulfamoyl]benzoyl}imino)-3-ethyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-2-({4-[butyl(methyl)sulfamoyl]benzoyl}imino)-3-ethyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate typically involves multiple stepsCommon reagents used in these reactions include acetic acid, dimethylformamide (DMF), and p-toluenesulfonic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

methyl (2Z)-2-({4-[butyl(methyl)sulfamoyl]benzoyl}imino)-3-ethyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

methyl (2Z)-2-({4-[butyl(methyl)sulfamoyl]benzoyl}imino)-3-ethyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl (2Z)-2-({4-[butyl(methyl)sulfamoyl]benzoyl}imino)-3-ethyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in disease pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole derivatives: These compounds share the benzothiazole core and exhibit similar biological activities.

    Sulfonamides: Compounds with sulfonamide groups that have antimicrobial properties.

    Esters: Organic compounds with ester functional groups used in various chemical reactions.

Uniqueness

methyl (2Z)-2-({4-[butyl(methyl)sulfamoyl]benzoyl}imino)-3-ethyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields .

Properties

IUPAC Name

methyl 2-[4-[butyl(methyl)sulfamoyl]benzoyl]imino-3-ethyl-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O5S2/c1-5-7-14-25(3)33(29,30)18-11-8-16(9-12-18)21(27)24-23-26(6-2)19-13-10-17(22(28)31-4)15-20(19)32-23/h8-13,15H,5-7,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIBKOIPJEBBPRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C(=O)OC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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